molecular formula C19H17N3O B2894967 8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1031578-28-5

8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2894967
CAS RN: 1031578-28-5
M. Wt: 303.365
InChI Key: ZWJSORQVIWJPOF-UHFFFAOYSA-N
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Description

“8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic compound . It’s part of a class of compounds known as 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles, which have shown high anti-tumor activity .


Synthesis Analysis

The synthesis of such compounds involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular formula of “8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is CHN . Its average mass is 182.221 Da and its monoisotopic mass is 182.084396 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include protodeboronation of alkyl boronic esters and a Matteson–CH2–homologation . These reactions allow for formal anti-Markovnikov alkene hydromethylation .

Mechanism of Action

The antiproliferative activity of these compounds has been evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met .

Future Directions

The future directions for research on “8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” and similar compounds could involve further exploration of their antitumor activity and potential applications in cancer treatment . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential pharmacological activities .

properties

IUPAC Name

8-methyl-3-(1-phenylethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-12-8-9-16-15(10-12)17-18(21-16)19(23)22(11-20-17)13(2)14-6-4-3-5-7-14/h3-11,13,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJSORQVIWJPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)C(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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